molecular formula C11H9N3O3 B1332377 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid CAS No. 313537-96-1

4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B1332377
CAS No.: 313537-96-1
M. Wt: 231.21 g/mol
InChI Key: JRYSJLPNUUHTER-UHFFFAOYSA-N
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Description

4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a phenylcarbamoyl group at the 5-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a catalyst such as erbium triflate . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole compounds with various functional groups.

Scientific Research Applications

4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing various biological processes. The phenylcarbamoyl group may enhance the compound’s binding affinity to target proteins, modulating their activity.

Comparison with Similar Compounds

Uniqueness: 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-10(14-7-4-2-1-3-5-7)8-9(11(16)17)13-6-12-8/h1-6H,(H,12,13)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYSJLPNUUHTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340458
Record name 5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313537-96-1
Record name 5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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